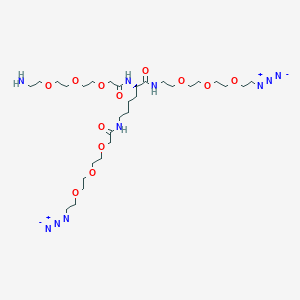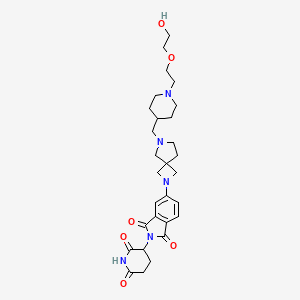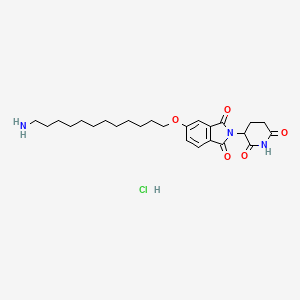
Thalidomide-5-O-C12-NH2 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-5-O-C12-NH2 (hydrochloride) is a derivative of thalidomide, a compound known for its immunomodulatory and anti-inflammatory properties. This compound is specifically designed to act as a cereblon ligand, facilitating the recruitment of CRBN protein. When linked to a ligand for protein, it forms PROTACs (Proteolysis Targeting Chimeras), which are used in targeted protein degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5-O-C12-NH2 (hydrochloride) involves the modification of thalidomide to introduce a 12-carbon alkyl chain with an amine group at the end. This is followed by the formation of the hydrochloride salt. The specific reaction conditions and reagents used in this synthesis are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of Thalidomide-5-O-C12-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Thalidomide-5-O-C12-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the alkyl chain or the thalidomide core.
Reduction: This reaction can reduce any oxidized functional groups back to their original state.
Substitution: This reaction can replace functional groups on the thalidomide core or the alkyl chain
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the molecule .
Aplicaciones Científicas De Investigación
Thalidomide-5-O-C12-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing PROTACs.
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential in targeted cancer therapies and other diseases involving protein dysregulation.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications
Mecanismo De Acción
The mechanism of action of Thalidomide-5-O-C12-NH2 (hydrochloride) involves its role as a cereblon ligand. By binding to the CRBN protein, it facilitates the recruitment of target proteins for degradation via the ubiquitin-proteasome system. This targeted protein degradation is a powerful tool for modulating cellular processes and has significant therapeutic potential .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: The parent compound with immunomodulatory properties.
Lenalidomide: A derivative of thalidomide with enhanced anti-inflammatory and anti-cancer activities.
Pomalidomide: Another thalidomide derivative with potent immunomodulatory effects
Uniqueness
Thalidomide-5-O-C12-NH2 (hydrochloride) is unique due to its specific design for forming PROTACs, which allows for targeted protein degradation. This makes it a valuable tool in both research and therapeutic applications, distinguishing it from other thalidomide derivatives .
Propiedades
Fórmula molecular |
C25H36ClN3O5 |
|---|---|
Peso molecular |
494.0 g/mol |
Nombre IUPAC |
5-(12-aminododecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C25H35N3O5.ClH/c26-15-9-7-5-3-1-2-4-6-8-10-16-33-18-11-12-19-20(17-18)25(32)28(24(19)31)21-13-14-22(29)27-23(21)30;/h11-12,17,21H,1-10,13-16,26H2,(H,27,29,30);1H |
Clave InChI |
JYPKFYAFLVGEJI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



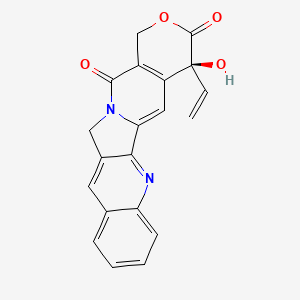

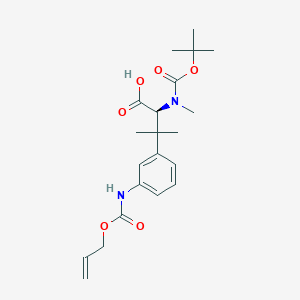
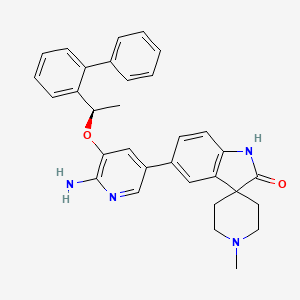
![N'-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N'-(4-methoxyphenyl)heptanediamide](/img/structure/B15138144.png)

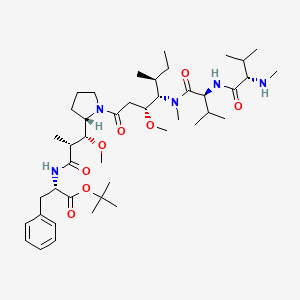
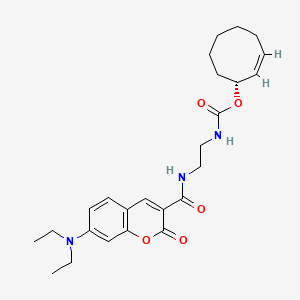
![2-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]-1,1,3-trimethylbenzo[e]indol-3-ium;iodide](/img/structure/B15138179.png)
